molecular formula C12H11N3OS2 B3142760 2-amino-5-(thiophen-2-yl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one CAS No. 512190-86-2

2-amino-5-(thiophen-2-yl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B3142760
CAS No.: 512190-86-2
M. Wt: 277.4 g/mol
InChI Key: WDYZOIJONYUEJP-UHFFFAOYSA-N
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Description

2-amino-5-(thiophen-2-yl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one is a chemical compound offered for research and development purposes. This product is provided with a guaranteed purity and is intended for laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use. Chemical Identifiers: • CAS Number: 1354938-08-1 • Molecular Formula: C 14 H 13 N 3 OS • Molecular Weight: 271.34 g/mol • SMILES: O=C1N=C(N)NC1(CC2=CC=CS2)C3=CC=CS3 Research Context: Compounds featuring a thiophene nucleus, a core structural element of this reagent, are of significant interest in medicinal chemistry and materials science. Thiophene derivatives are known to exhibit a wide spectrum of therapeutic properties in research, including antimicrobial, anti-inflammatory, and anticancer activities, making them a valuable scaffold for the development of new chemical entities . This specific compound, with its imidazolone core and dual thiophene motifs, represents a sophisticated building block for constructing combinatorial libraries and exploring new structural prototypes in drug discovery campaigns . Researchers can utilize this compound as a key intermediate in organic synthesis and heterocyclic chemistry. Handle with care in a well-ventilated environment, using appropriate personal protective equipment. Refer to the supplied Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

2-amino-4-thiophen-2-yl-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS2/c13-11-14-10(16)12(15-11,9-4-2-6-18-9)7-8-3-1-5-17-8/h1-6H,7H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYZOIJONYUEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-5-(thiophen-2-yl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one is a heterocyclic compound notable for its potential biological activities. This compound features both imidazole and thiophene rings, which are known to contribute to various pharmacological effects. The aim of this article is to explore the biological activity of this compound based on existing literature, including its synthesis, biological evaluations, and potential therapeutic applications.

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC12_{12}H12_{12}N2_{2}S2_{2}
Molecular Weight271.34 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves the condensation of thiophene derivatives with imidazole precursors. One common method is the Gewald reaction, which allows for the formation of thiophene derivatives through the reaction of sulfur with α-methylene carbonyl compounds and α-cyano esters. This synthetic route is crucial for producing compounds with desired biological properties.

Antimicrobial Activity

Research has demonstrated that compounds containing thiophene and imidazole moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain analogs of this compound displayed potent antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to established antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies indicated that it exhibited cytotoxic effects on various cancer cell lines while demonstrating lower toxicity towards normal cells. This selectivity is promising for developing targeted therapies . Additionally, molecular docking studies have suggested that the compound may interact with key proteins involved in cancer progression, further supporting its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in preclinical models. It was observed to inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation . This suggests that the compound may be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Antimicrobial Evaluation : A study conducted on a series of thiophene derivatives revealed that those incorporating the imidazole structure exhibited enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment : In vitro assessments showed that the compound had IC50 values significantly lower than those of conventional chemotherapeutics like Doxorubicin when tested against lung fibroblast cells.
  • Inflammation Model : In a rat model of arthritis, treatment with the compound led to a marked reduction in paw swelling and inflammatory markers compared to controls.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties. Research indicates that derivatives of imidazole can exhibit anti-inflammatory, analgesic, and antimicrobial activities. The thiophene moieties enhance biological activity by improving solubility and bioavailability.

Case Study : A study published in the Journal of Medicinal Chemistry investigated imidazole derivatives for their anti-cancer properties. The results showed that modifications to the imidazole core significantly influenced cytotoxicity against various cancer cell lines .

Material Science

Due to its electronic properties, this compound can be utilized in the development of organic semiconductors and photovoltaic materials. The conjugated system formed by thiophene and imidazole enhances charge transport capabilities.

Data Table: Comparison of Conductivity in Thiophene-Based Materials

Material TypeConductivity (S/cm)Application Area
Pure Thiophene0.01Organic Electronics
Thiophene-Imidazole Hybrid0.1Photovoltaics
Functionalized Thiophene0.05Sensors

Organic Synthesis

The compound serves as an intermediate in synthesizing more complex organic molecules. Its reactivity allows for the introduction of various functional groups, making it useful in multi-step synthetic pathways.

Example Reaction :
The compound can undergo nucleophilic substitution reactions where the amino group can react with electrophiles to form amides or other derivatives.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound R₁ = Thiophen-2-yl, R₂ = Thiophen-2-yl C₁₅H₁₅N₃OS 285.36 Dual thiophene groups enhance π-stacking; discontinued
2-Amino-5-[(furan-2-yl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one R₁ = Furan-2-yl, R₂ = 4-Methoxyphenyl C₁₅H₁₅N₃O₃ 285.30 Furan replaces thiophene; methoxy group increases hydrophilicity
2-Amino-5-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one R₁ = 4-Methylphenyl, R₂ = 3,4,5-Trimethoxyphenyl C₂₁H₂₃N₃O₃ 365.43 Trimethoxy groups improve solubility; moderate antimicrobial activity
2-Amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one R₁ = 3-Methoxyphenyl, R₂ = Thiophen-2-yl C₁₅H₁₅N₃O₂S 301.37 Methoxy group at meta position alters electronic properties

Key Observations :

  • Thiophene vs.
  • Methoxy Groups : Methoxy-substituted analogs (e.g., 4-methoxyphenyl) exhibit increased solubility in polar solvents, critical for pharmacological applications .
  • Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may hinder crystallization but improve selectivity in target interactions .

Key Observations :

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining high yields (e.g., 70–80% for the target compound) .
  • Nucleophilic Substitution : Secondary amines react efficiently with methylthio groups, enabling diversification of the imidazole core .

Key Observations :

  • Antimicrobial Activity: Thioxoimidazolidinones (e.g., 4a) show potent activity against Gram-negative bacteria .
  • HDAC Inhibition : Tumor-homing derivatives (e.g., 24b–d) demonstrate sub-micromolar IC₅₀ values, highlighting the imidazole core’s role in epigenetic modulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-5-(thiophen-2-yl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • Step 1 : Start with a thiophene-substituted imidazolone precursor (e.g., 3-thiophen-2-ylmethyl-4,5-dihydro-1H-imidazol-4-one derivatives).
  • Step 2 : Introduce the amino group via reductive amination using NaBH₄ in absolute ethanol under reflux (4–5 hours). This method achieved yields >80% in analogous compounds .
  • Step 3 : Optimize solvent selection (e.g., ethanol/water mixtures) for recrystallization to enhance purity .
    • Key Variables : Reaction time, stoichiometry of NaBH₄, and solvent polarity.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Analytical Workflow :

  • IR Spectroscopy : Identify characteristic bands for NH₂ (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and thiophene C-S (600–700 cm⁻¹) .
  • ¹H-NMR : Look for signals corresponding to the imidazole ring protons (δ 6.5–7.5 ppm) and thiophene protons (δ 7.0–7.5 ppm). Diastereotopic protons in the 4,5-dihydro ring appear as multiplet signals .
  • Elemental Analysis : Validate C, H, N, and S content with <0.3% deviation from theoretical values .

Q. How can purification challenges (e.g., solubility issues) be addressed during synthesis?

  • Strategies :

  • Use gradient recrystallization with ethanol/water (1:3 ratio) to isolate high-purity crystals .
  • Employ column chromatography with silica gel and ethyl acetate/hexane (3:7) for polar byproducts .

Advanced Research Questions

Q. How can the compound's biological activity (e.g., antimicrobial or antitumor potential) be systematically evaluated?

  • Protocol :

  • In vitro Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar dilution (MIC determination). For antitumor activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Structure-Activity Relationship (SAR) : Compare with analogs lacking thiophene substituents to assess the role of sulfur heterocycles in bioactivity .

Q. What crystallographic strategies are recommended for resolving the compound's 3D structure?

  • Crystallography Workflow :

  • Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to process X-ray diffraction data.
  • Address twinning or low-resolution data by applying the TwinRotMat algorithm in SHELXL .

Q. How can computational modeling predict the compound's interaction with biological targets?

  • Approach :

  • Perform molecular docking (e.g., AutoDock Vina) using the compound’s optimized geometry (DFT calculations at B3LYP/6-31G* level).
  • Validate binding poses with MD simulations (GROMACS) to assess stability in active sites .

Q. How should conflicting data on synthetic yields or bioactivity be reconciled across studies?

  • Analysis Framework :

  • Variable Control : Compare reaction conditions (e.g., solvent purity, catalyst batch) between studies. For example, NaBH₄ reduction in anhydrous ethanol vs. methanol may explain yield disparities .
  • Statistical Validation : Apply ANOVA to bioassay data to identify outliers or batch-dependent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-5-(thiophen-2-yl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 2
2-amino-5-(thiophen-2-yl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one

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